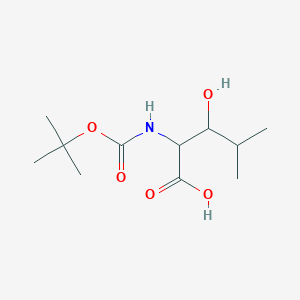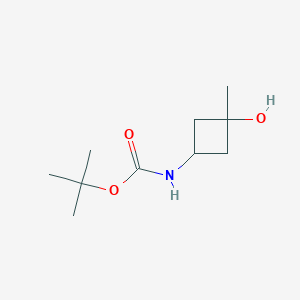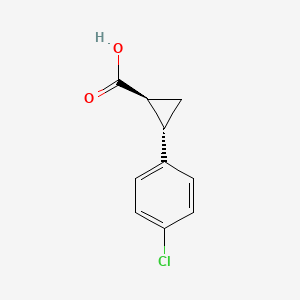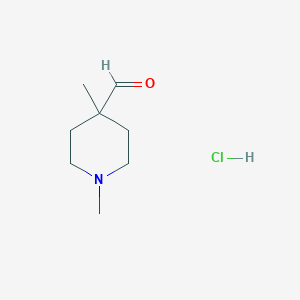
2-Amino-8-nonenoic acid
Overview
Description
“2-Amino-8-nonenoic acid” is a chemical compound with the CAS Number: 1427467-46-6 and a linear formula of C9H17NO2 . It has a molecular weight of 171.24 . The compound is also known by the synonym ®-2-aminonon-8-enoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12)/t8-/m1/s1 . This indicates the presence of 9 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.
Mechanism of Action
Target of Action
It is known that similar compounds, such as capsaicinoids, have a wide range of molecular targets, including various ion channels and signaling proteins . Alterations in the metabolism of these compounds can lead to a variety of pathological disturbances, including hypertension, atherosclerosis, heart failure, diabetes, cirrhosis, inflammation, sepsis, and neurodegenerative diseases .
Mode of Action
It is known that capsaicinoids, which are structurally similar, interact with their targets to cause changes in cellular signaling pathways . These interactions can lead to a variety of physiological effects, depending on the specific target and the context in which the interaction occurs .
Biochemical Pathways
For example, capsaicinoids are synthesized through the convergence of two biosynthetic pathways: the phenylpropanoid and the branched-chain fatty acid pathways . These pathways provide the precursors phenylalanine, and valine or leucine, respectively .
Pharmacokinetics
It is known that similar compounds, such as capsaicinoids, have unique pharmacokinetic properties that can affect their bioavailability .
Result of Action
It is known that similar compounds, such as capsaicinoids, have a wide range of effects, including anti-inflammatory, analgesic, anti-cancer, and anti-obesity effects .
Action Environment
The action, efficacy, and stability of 2-Amino-8-nonenoic acid can be influenced by various environmental factors. For example, the biosynthesis and accumulation of similar compounds, such as capsaicinoids, in chili pepper fruits are known to be genetically determined traits that are also developmentally and environmentally regulated .
Advantages and Limitations for Lab Experiments
2-Amino-8-nonenoic acid's neurotoxicity makes it a useful tool for studying the mechanisms of neurodegenerative diseases and neuronal cell death. However, its toxicity also limits its use in certain experiments, as it can interfere with the viability of cells and organisms.
Future Directions
There are several potential future directions for research on 2-Amino-8-nonenoic acid. One area of interest is the development of this compound-based therapeutic agents for neurodegenerative diseases. Another area of interest is the synthesis of this compound derivatives with improved properties, such as reduced toxicity or increased selectivity for specific targets. Additionally, further research is needed to fully understand the mechanisms of this compound's neurotoxicity and its effects on neuronal function.
Scientific Research Applications
2-Amino-8-nonenoic acid has been studied for its potential applications in various fields, including neurochemistry, pharmacology, and organic synthesis. In neurochemistry, this compound has been used as a tool to study the mechanisms of neurotoxicity and neuronal cell death. In pharmacology, this compound has been investigated for its potential as a therapeutic agent for various diseases, such as Alzheimer's and Parkinson's. In organic synthesis, this compound has been used as a building block for the synthesis of various compounds, such as amino acid derivatives and peptides.
properties
IUPAC Name |
2-aminonon-8-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-3-4-5-6-7-8(10)9(11)12/h2,8H,1,3-7,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMSSWRWDBZUFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![8-Methyl-10-oxo-2,3,5,6-tetrahydro-1h,4h,10h-11-oxa-3a-aza-benzo[de]anthracene-9-carbaldehyde](/img/structure/B3102867.png)


![6-Bromo-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B3102883.png)
![Methyl 2-amino-4-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B3102893.png)
![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B3102902.png)


